(4Z,6E)-octa-4,6-dienal
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Overview
Description
(4Z,6E)-octa-4,6-dienal is an organic compound with the molecular formula C8H12O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in its structure. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-octa-4,6-dienal can be achieved through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of octa-4,6-dienoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields of the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions
(4Z,6E)-octa-4,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, octa-4,6-dien-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Octa-4,6-dienoic acid.
Reduction: Octa-4,6-dien-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z,6E)-octa-4,6-dienal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (4Z,6E)-octa-4,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and other cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and the activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-hexadienal: Another aldehyde with conjugated double bonds, but with a shorter carbon chain.
(2E,4E)-heptadienal: Similar structure but with one additional carbon atom.
(2E,4E)-nonadienal: Similar structure but with one additional carbon atom compared to (4Z,6E)-octa-4,6-dienal.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(4Z,6E)-octa-4,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-5,8H,6-7H2,1H3/b3-2+,5-4- |
InChI Key |
FUIDWNGSIAABEJ-IAROGAJJSA-N |
Isomeric SMILES |
C/C=C/C=C\CCC=O |
Canonical SMILES |
CC=CC=CCCC=O |
Origin of Product |
United States |
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